molecular formula C14H9FN2O B7671789 N-(4-cyanophenyl)-4-fluorobenzamide

N-(4-cyanophenyl)-4-fluorobenzamide

Cat. No.: B7671789
M. Wt: 240.23 g/mol
InChI Key: IBCXGSVLOLMKAA-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-4-fluorobenzamide is a substituted benzamide derivative characterized by a 4-fluorobenzoyl group linked to a 4-cyanophenylamine moiety. The compound’s structure features two aromatic rings: a fluorinated benzamide and a cyano-substituted aniline group.

Properties

IUPAC Name

N-(4-cyanophenyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-12-5-3-11(4-6-12)14(18)17-13-7-1-10(9-16)2-8-13/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCXGSVLOLMKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-4-fluorobenzamide typically involves the reaction of 4-cyanobenzoic acid with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product consistency and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-(4-cyanophenyl)-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The molecular pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare N-(4-cyanophenyl)-4-fluorobenzamide with analogous benzamide derivatives, focusing on structural, spectroscopic, and functional differences.

Structural Comparisons

Key structural analogs include compounds with variations in substituent groups on the benzamide or aniline moieties. Crystallographic data and molecular packing trends highlight the impact of substituents on symmetry and intermolecular interactions.

Compound Name Substituents (Benzamide/Aniline) Key Structural Features Reference
This compound 4-F (benzamide), 4-CN (aniline) High polarity; planar aromatic systems
N-(2-Nitrophenyl)-4-bromobenzamide 4-Br (benzamide), 2-NO₂ (aniline) Two molecules per asymmetric unit; distorted packing due to nitro group
N-(4-Chlorophenyl)-4-nitrobenzamide 4-NO₂ (benzamide), 4-Cl (aniline) Strong electron-withdrawing effects; extended conjugation
N-(4-Bromobenzyl)-4-fluorobenzamide 4-F (benzamide), 4-Br (benzyl) Bulky bromobenzyl group; reduced solubility

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, CN, F) enhance molecular planarity and rigidity, as seen in this compound and N-(4-chlorophenyl)-4-nitrobenzamide .
  • Bulkier substituents (e.g., bromobenzyl in N-(4-bromobenzyl)-4-fluorobenzamide) disrupt molecular packing, reducing crystallinity compared to the cyano analog .
Spectroscopic and Fluorescence Properties

Substituents significantly influence spectroscopic behavior. For example:

  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits strong fluorescence due to electron-donating methoxy and methyl groups, which enhance π→π* transitions .
  • In contrast, this compound likely shows attenuated fluorescence intensity because the electron-withdrawing cyano and fluoro groups reduce excited-state stability .
Compound Name Fluorescence Intensity Key Substituent Effects
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide High Electron-donating (OCH₃, CH₃) enhance emission
This compound Moderate to Low Electron-withdrawing (CN, F) quench emission
Reactivity and Functional Implications
  • Solubility: The cyano group in this compound improves solubility in polar solvents (e.g., DMSO) compared to bromo- or nitro-substituted analogs, which exhibit higher hydrophobicity .
  • Chemical Stability: Fluorine and cyano groups confer resistance to metabolic degradation, making the compound a candidate for drug development .
  • Synthetic Flexibility: The cyanophenyl group can undergo further functionalization (e.g., reduction to amine or hydrolysis to carboxylic acid), unlike nitro or bromo substituents, which require harsher conditions .

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